molecular formula C15H15ClN4O2S B280067 N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea

N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea

Cat. No. B280067
M. Wt: 350.8 g/mol
InChI Key: SWTNIWJSQVINFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea, also known as CDPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDPT is a thiourea derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has been shown to have antiviral properties, inhibiting the replication of various viruses, including hepatitis B virus and influenza virus.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity in various cell lines and animal models. However, N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has some limitations for lab experiments. It is a hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea also has limited solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea research. N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea could be further studied for its potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections. N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea could also be studied for its potential as a tool for epigenetic research, as it has been shown to inhibit the activity of histone deacetylases. Additionally, N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea could be modified to improve its solubility and bioavailability, which could increase its potential as a therapeutic agent.

Synthesis Methods

N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has been synthesized using various methods, including the reaction of 4-acetylphenyl isothiocyanate with 4-chloro-1,3-dimethyl-5-pyrazolone in the presence of a base. Another method involves the reaction of 4-acetylphenyl isothiocyanate with 4-chloro-1,3-dimethyl-5-pyrazolone in the presence of a catalyst. These methods have been optimized to obtain high yields of N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea with high purity.

Scientific Research Applications

N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has been used in various studies to investigate its potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections.

properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-4-chloro-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H15ClN4O2S/c1-8-12(16)13(20(3)19-8)14(22)18-15(23)17-11-6-4-10(5-7-11)9(2)21/h4-7H,1-3H3,(H2,17,18,22,23)

InChI Key

SWTNIWJSQVINFJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)C

Origin of Product

United States

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